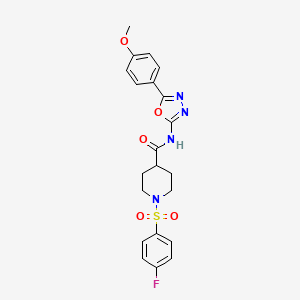

1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine core substituted with a 4-fluorophenylsulfonyl group at the 1-position and a carboxamide group at the 4-position. The carboxamide is linked to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O5S/c1-30-17-6-2-15(3-7-17)20-24-25-21(31-20)23-19(27)14-10-12-26(13-11-14)32(28,29)18-8-4-16(22)5-9-18/h2-9,14H,10-13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUHLFBDIDYTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

- Common reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).

Applications De Recherche Scientifique

1-((4-Fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

-

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its unique reactivity patterns and stability.

-

Biology:

- Investigated for its potential as a biochemical probe.

- Used in studies of enzyme inhibition and protein-ligand interactions.

-

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Studied for its ability to modulate specific biological pathways.

-

Industry:

- Potential applications in the development of new materials with specific chemical properties.

- Used in the synthesis of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

-

Molecular Targets:

- Enzymes: The compound may inhibit or modulate the activity of certain enzymes.

- Receptors: It can bind to specific receptors, altering their function.

-

Pathways Involved:

- Signal transduction pathways: The compound can influence cellular signaling processes.

- Metabolic pathways: It may affect metabolic reactions by interacting with key enzymes.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Sulfonyl Group Impact :

- The target compound’s 4-fluorophenylsulfonyl group differs from the 4-chlorophenyl (7k, 7m) and 4-methoxyphenyl (8m, 8n) variants. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or methoxy groups, which are bulkier and more lipophilic .

- In 8m and 8n, the 4-methoxyphenylsulfonyl group increases molecular weight slightly (vs. chlorine in 7k) but reduces electrophilicity due to methoxy’s electron-donating nature .

Oxadiazole Substituent Effects :

- The target’s 4-methoxyphenyl group on oxadiazole contrasts with alkyl or heteroaromatic substituents in analogs. Methoxy enhances solubility via polar interactions, whereas ethyl or methyl groups (e.g., 7k, 8g) increase hydrophobicity .

- Compounds like 8n, with a methyl benzoate substituent, exhibit higher melting points (180–182°C), likely due to crystalline packing from ester groups .

Spectral and Electronic Properties

Table 2: Spectral Data Highlights

Analysis:

- IR Spectroscopy : All compounds show characteristic sulfonyl S=O stretches near 1350–1150 cm⁻¹. The target’s fluorine substituent may slightly shift these peaks compared to chlorine or methoxy analogs .

- NMR : The target’s ¹H-NMR would feature deshielded aromatic protons (δ 7.8–7.6) due to the electron-withdrawing fluorine. The ¹³C-NMR would show a distinct C-F signal at ~160 ppm, absent in chlorine or methoxy analogs .

Activité Biologique

The compound "1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide" is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A piperidine ring which contributes to its pharmacological properties.

- A sulfonamide moiety that enhances solubility and bioactivity.

- An oxadiazole ring , known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance:

- MCF-7 Cells : The compound increased p53 expression and caspase-3 cleavage, indicating activation of apoptotic pathways .

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:

- Minimum Inhibitory Concentration (MIC) : Significant activity against pathogenic bacteria with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

- Biofilm Formation : The compound inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential as an antimicrobial agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Apoptosis Induction : The activation of p53 and caspase pathways suggests that the compound may promote programmed cell death in tumor cells.

- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit carbonic anhydrases selectively at low concentrations, which could be linked to their anticancer effects .

Study 1: Anticancer Efficacy

A study involving the administration of the compound to MCF-7 breast cancer cells demonstrated a marked increase in apoptosis markers. Western blot analysis confirmed enhanced levels of p53 and cleaved caspase-3 after treatment with the compound, supporting its role as a potential anticancer agent .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. The results indicated that specific modifications to the chemical structure led to enhanced antimicrobial activity, with some derivatives achieving MIC values significantly lower than those of standard antibiotics .

Data Tables

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential steps:

- Condensation : Reacting 4-fluoroaniline derivatives with isocyanides or activated carbonyl intermediates to form the sulfonyl-piperidine core .

- Oxadiazole Formation : Cyclization using sodium azide or carbodiimides under controlled temperatures (60–80°C) to ensure regioselectivity .

- Coupling : Amide bond formation between the piperidine-carboxamide and oxadiazole moieties via EDCI/HOBt-mediated coupling .

Optimization includes monitoring pH (6–7 for cyclization) and using anhydrous solvents (e.g., DMF) to suppress side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : - and -NMR to verify sulfonyl, piperidine, and oxadiazole protons/carbons (e.g., sulfonyl S=O at ~130 ppm in ) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 473.48) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., piperidine ring puckering) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC) across studies?

- Methodological Answer :

- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Purity Validation : Use HPLC (>98% purity) to exclude impurities skewing activity .

- Structural Confirmation : Cross-validate with X-ray/NMR to rule out polymorphic or tautomeric forms .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve aqueous solubility for in vivo studies without compromising target affinity?

- Methodological Answer :

- Salt Formation : Hydrochloride salts (e.g., piperidine protonation) enhance solubility by ~5-fold .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) cleaved in vivo .

- Co-Solvent Systems : Use PEG-400/water (1:1) for preclinical formulations .

Q. How does the sulfonyl group influence binding to target proteins, and how can this be computationally modeled?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate sulfonyl interactions with catalytic lysine/arginine residues .

- MD Simulations : Analyze stability of sulfonyl-protein H-bonds over 100-ns trajectories in explicit solvent .

- QSAR : Correlate sulfonyl electronegativity (Hammett σ values) with inhibitory potency .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.